Cas no 2229166-38-3 (tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate)

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate
- EN300-1891489
- 2229166-38-3
-
- インチ: 1S/C13H14FNO2/c1-5-9-8-10(14)6-7-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
- InChIKey: NVMBZJSLWOWRPD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C#C)C=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 235.10085685g/mol
- どういたいしつりょう: 235.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1891489-1.0g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1891489-2.5g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1891489-10.0g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1891489-0.05g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1891489-0.5g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1891489-5g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1891489-1g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1891489-0.25g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1891489-5.0g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1891489-0.1g |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |
2229166-38-3 | 0.1g |
$490.0 | 2023-09-18 |
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
7. Back matter
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229166-38-3 and Product Name: Tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate
Tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate, identified by its CAS number 2229166-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability, bioavailability, and ability to act as intermediates in the synthesis of more complex molecules.
The molecular structure of tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic pathways. Additionally, the 2-ethynyl moiety introduces a triple bond that can participate in further functionalization, such as Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in organic synthesis. The 4-fluorophenyl ring adds electronic and steric effects that can modulate the biological activity of the compound, making it particularly interesting for drug design.
In recent years, there has been a growing interest in the development of novel pharmaceutical agents that target specific biological pathways. Tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate has emerged as a promising candidate in this context due to its structural features. The combination of the fluorine atom and the ethynyl group creates a molecule with potential applications in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. For instance, fluorinated aromatic compounds have been shown to enhance binding affinity and metabolic stability, attributes that are highly desirable in drug candidates.
One of the most compelling aspects of tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites to develop novel analogs with enhanced pharmacological properties. For example, studies have demonstrated that derivatives of this compound can exhibit potent activity against specific enzymes implicated in neurodegenerative disorders. The ability to modify the tert-butyl carbamate moiety while retaining the core fluorophenethyl backbone allows for fine-tuning of biological activity, providing a scaffold for structure-activity relationship (SAR) studies.
The synthesis of tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate involves multi-step organic transformations that highlight its synthetic versatility. The preparation typically begins with the activation of an ester or acid chloride derivative followed by reaction with an organometallic species bearing the ethynyl group. The introduction of the fluorine substituent is often achieved through halogen exchange or direct fluorination techniques, which are well-established in modern synthetic chemistry. These methods ensure high yields and purity, making the compound suitable for further downstream applications.
From a medicinal chemistry perspective, tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate serves as an excellent model for understanding how structural modifications can influence drug efficacy and selectivity. The presence of both electron-withdrawing and electron-donating groups around the aromatic ring allows for fine control over interactions with biological targets. Additionally, the stability provided by the carbamate linkage ensures that the compound remains intact under various physiological conditions, enhancing its potential as an active pharmaceutical ingredient (API).
Recent advances in computational chemistry have further accelerated the development of novel derivatives based on tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate. Molecular modeling studies have revealed insights into how different substituents can be incorporated without compromising overall bioactivity. These virtual screening approaches have been particularly effective in identifying lead compounds for further optimization. By integrating experimental data with computational predictions, researchers can rapidly prototype new molecules with improved pharmacokinetic profiles.
The pharmaceutical industry has taken note of these developments and is actively exploring ways to incorporate compounds like tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate into clinical trials. Its unique structural features make it an attractive candidate for treating conditions where precise targeting is required. For example, ongoing research suggests that derivatives of this compound may exhibit anti-proliferative effects against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
In conclusion,tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate (CAS No. 2229166-38-3) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and synthetic accessibility make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound,future studies will likely expand its role in medicinal biology, leading to innovative therapeutic strategies that benefit patients worldwide.
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